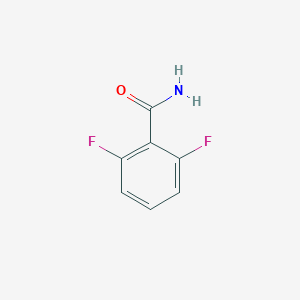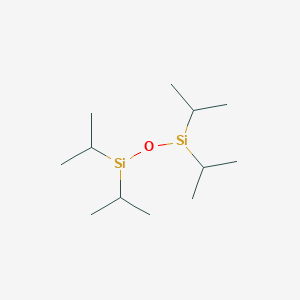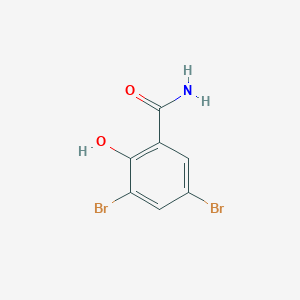
3,5-Dibromosalicylamide
Overview
Description
3,5-Dibromosalicylamide is a compound that is structurally related to salicylic acid derivatives, which are known for their medicinal properties. The presence of bromine atoms at the 3 and 5 positions on the aromatic ring of salicylamide suggests potential for significant biological activity, as bromine substitutions often play a role in enhancing the interaction of molecules with biological targets.
Synthesis Analysis
The synthesis of compounds related to 3,5-Dibromosalicylamide has been explored in various studies. For instance, diorganotin(IV) complexes of N-(3,5-dibromosalicylidene)-α-amino acid were synthesized by reacting diorganotin dichlorides with the potassium salt of the ligand . Additionally, substituted salicylamides, which share a similar core structure to 3,5-Dibromosalicylamide, have been synthesized from corresponding methoxybenzoic acids . These methods provide a foundation for the synthesis of 3,5-Dibromosalicylamide and its derivatives.
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3,5-dibromosalicylic acid, a closely related compound, have been studied using both experimental techniques like FT-IR and FT-Raman, and theoretical methods such as density functional theory (DFT) . These studies provide insights into the molecular conformations and stability of the compound, which are relevant for understanding the structure of 3,5-Dibromosalicylamide.
Chemical Reactions Analysis
The reactivity of compounds similar to 3,5-Dibromosalicylamide has been investigated in various contexts. For example, the reaction of 3,5-dinitrosalicylic acid with urotropine and dicyclohexylamine has been studied, revealing the formation of hydrogen-bonded ion-paired compounds . This suggests that 3,5-Dibromosalicylamide may also participate in similar reactions, forming complexes with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromosalicylamide can be inferred from related compounds. The metabolism and disposition of 3,5-dibromosalicylanilide in rats have been studied, indicating that the compound is well absorbed and metabolized into various conjugates . The study of the color reaction of 3,5-dibromosalicylaldehyde with copper also provides information on the chemical behavior of brominated salicylaldehyde derivatives . These findings contribute to a broader understanding of the properties of 3,5-Dibromosalicylamide.
Scientific Research Applications
Antisickling Agent in Hemoglobin
- Acetyl-3,5-dibromosalicylic acid (dibromoaspirin) is shown to be a potent acylating agent of intracellular hemoglobin, inhibiting erythrocyte sickling and potentially serving as an effective antisickling agent in vivo (Walder et al., 1977).
Cross-linking Agent for Hemoglobin
- Trimesoyltris(3,5-dibromosalicylate) (TTDS) is a trifunctional site-directed protein cross-linking reagent that reacts with human hemoglobin A, primarily forming amides from the e-amino groups of Lys-82 of each of the β chains of hemoglobin (Kluger et al., 1992).
- Bis(3,5-dibromosalicyl) succinate and fumarate are potent acylating agents of intracellular hemoglobin and can cross-link beta chains of hemoglobin, potentially impacting oxygen affinities and reducing sickling tendencies (Walder et al., 1979).
Chemical Analysis and Computational Studies
- A study on 3,5-dibromosalicylic acid focuses on its structures and vibrations, including FT-IR and FT-Raman analysis, demonstrating its potential in the field of antifungal agents (Balachandran et al., 2012).
Antibacterial Activity
- A series of 55 salicylamides, including 3,5-dibromo derivatives , was synthesized and evaluated for in vitro antibacterial activity against Actinomyces viscosus, an organism implicated in periodontal disease, showing significant antibacterial properties (Coburn et al., 1981).
Safety And Hazards
The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLRPVGMEIBZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326292 | |
| Record name | 3,5-Dibromosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromosalicylamide | |
CAS RN |
17892-25-0 | |
| Record name | NSC526322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



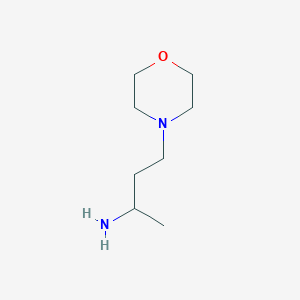

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

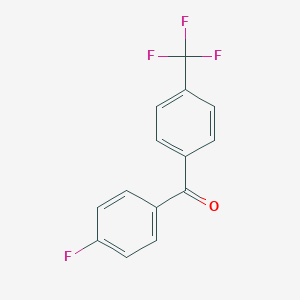

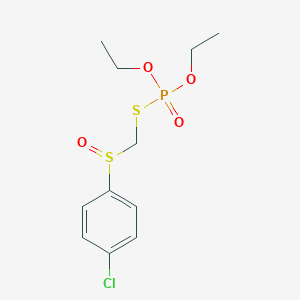
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
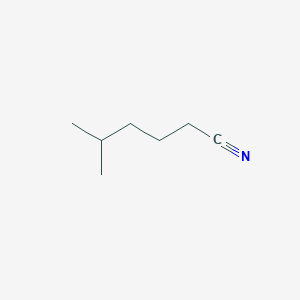

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
